molecular formula C5H9F2NO B12966211 (R)-3-(Difluoromethyl)morpholine

(R)-3-(Difluoromethyl)morpholine

Cat. No.: B12966211
M. Wt: 137.13 g/mol
InChI Key: XLKUBUPJCAGGDP-SCSAIBSYSA-N
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Description

(R)-3-(Difluoromethyl)morpholine is a chiral morpholine derivative offered as a valuable chemical intermediate for research and development. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into small-molecule inhibitors to optimize binding affinity and physicochemical properties . The strategic incorporation of a difluoromethyl group at the 3-position can significantly alter a compound's electronic properties, metabolic stability, and lipophilicity, making it a useful tool for structure-activity relationship (SAR) studies . This compound serves as a key synthetic building block, particularly in the discovery of targeted therapeutics. Research into analogous morpholine-containing compounds demonstrates their application in developing potent inhibitors for oncology targets such as PI3K and mTOR . The stereochemistry of the (R)-enantiomer may be critical for selective interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

(3R)-3-(difluoromethyl)morpholine

InChI

InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m1/s1

InChI Key

XLKUBUPJCAGGDP-SCSAIBSYSA-N

Isomeric SMILES

C1COC[C@@H](N1)C(F)F

Canonical SMILES

C1COCC(N1)C(F)F

Origin of Product

United States

Preparation Methods

Radical Difluoromethylation

One common synthetic method for (R)-3-(Difluoromethyl)morpholine involves the radical difluoromethylation of morpholine derivatives. This approach uses difluoromethyl radicals to introduce the difluoromethyl group into the morpholine ring.

Key Features:

  • Reagents: Difluoromethyl halides (e.g., difluoroiodomethane) and radical initiators.
  • Conditions: Typically carried out under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
  • Solvents: Aprotic solvents such as acetonitrile or dichloromethane.
  • Advantages: High selectivity for the desired product with minimal side reactions.

Reaction Scheme:
$$
\text{Morpholine} + \text{CF}_2\text{I} \xrightarrow{\text{UV/AIBN}} \text{(R)-3-(Difluoromethyl)morpholine}
$$

Catalytic Difluoromethylation

Catalytic systems have been developed to optimize the difluoromethylation process, enhancing efficiency and yield. These systems often rely on transition metal catalysts.

Key Features:

  • Catalysts: Copper or palladium-based catalysts.
  • Reagents: Difluoroacetate salts or difluoroacetic acid derivatives.
  • Conditions: Mild temperatures (~20–50°C) and neutral pH.
  • Advantages: Environmentally friendly and scalable for industrial purposes.

Reaction Scheme:
$$
\text{Morpholine} + \text{CF}2\text{CO}2\text{Na} \xrightarrow{\text{CuCl}_2/\text{Ligand}} \text{(R)-3-(Difluoromethyl)morpholine}
$$

Industrial Production Methods

Large-Scale Difluoromethylation

Industrial synthesis focuses on cost-effective and scalable methods using advanced catalytic systems.

Key Process Parameters:

  • Temperature: Controlled between -30°C to room temperature to ensure high selectivity.
  • Pressure: Atmospheric or slightly elevated pressures to facilitate gas-phase reactions.
  • Solvent Systems: Mixtures of polar aprotic solvents like dimethylformamide (DMF) with co-solvents to enhance solubility.

Advantages:

  • High yield (~80–90%).
  • Reduced formation of isomers or by-products.

The synthesis of (R)-3-(Difluoromethyl)morpholine requires precise monitoring to ensure high purity and yield. Below is a summary of analytical methods used:

Parameter Methodology Purpose
Reaction Monitoring High-Performance Liquid Chromatography (HPLC) Determines reaction completion.
Product Purity Gas Chromatography-Mass Spectrometry (GC-MS) Confirms structural integrity.
Stereochemistry Polarimetry or Chiral HPLC Verifies enantiomeric purity.

Challenges and Improvements in Synthesis

Challenges

  • Formation of undesired isomers during radical reactions.
  • Low selectivity in non-catalyzed processes.
  • Difficulty in isolating pure enantiomers.

Recent Innovations

Recent advancements include:

  • Use of chiral catalysts to enhance enantioselectivity.
  • Development of continuous-flow reactors for improved reaction control.
  • Adoption of greener reagents and solvents to reduce environmental impact.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Advantages
Radical Difluoromethylation CF₂I + Morpholine UV/AIBN ~70–80 Simple, cost-effective
Catalytic Difluoromethylation CF₂CO₂Na + Morpholine CuCl₂, ligand, mild temp ~85–90 High selectivity, scalable
Industrial Difluoromethylation Advanced catalytic systems Controlled temp/pressure ~80–90 High efficiency, low waste

Chemical Reactions Analysis

Types of Reactions

®-3-(Difluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl morpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.

Scientific Research Applications

Research indicates that (R)-3-(Difluoromethyl)morpholine exhibits significant biological activity. The difluoromethyl group can enhance binding affinity to various enzymes and receptors, suggesting potential therapeutic applications. Studies have shown that modifications to the morpholine structure can affect binding affinities and biological activities, making this compound a promising lead structure for pharmaceuticals targeting specific biological pathways .

Table 1: Comparison of Morpholine Derivatives

CompoundKey FeaturesUnique Properties
(R)-3-(Difluoromethyl)morpholineContains a difluoromethyl groupEnhanced binding affinity
MorpholineBasic structure without fluorinationBroadly used as a solvent
(R)-3-TrifluoromethylmorpholineContains a trifluoromethyl groupDifferent reactivity profile
(S)-3-DifluoromethylmorpholineEnantiomer of (R)-isomerPotentially different biological effects

Drug Development

The unique structural features of (R)-3-(Difluoromethyl)morpholine make it a valuable candidate in drug development. Its ability to interact with various biological targets suggests that it could be utilized to design new pharmaceuticals aimed at specific diseases. For instance, studies have highlighted its potential role in modulating enzyme activity and receptor interactions, particularly in central nervous system disorders .

Case Study: CNS Drug Discovery

In central nervous system drug discovery, morpholine derivatives like (R)-3-(Difluoromethyl)morpholine have been employed to enhance potency through molecular interactions. For example, the introduction of this compound into drug scaffolds has been shown to improve selectivity for dopamine receptors, which is crucial for treating conditions such as Parkinson's disease .

Industrial Applications

Beyond medicinal chemistry, (R)-3-(Difluoromethyl)morpholine has potential industrial applications due to its enhanced reactivity. It can serve as an intermediate in organic synthesis, participating in various chemical reactions such as nucleophilic substitutions and cycloadditions .

Table 2: Potential Reactions Involving (R)-3-(Difluoromethyl)morpholine

Reaction TypeDescription
Nucleophilic SubstitutionCan react with alkyl halides or carbonyl compounds
CycloadditionParticipates in cycloaddition reactions with azides
Oxidation/ReductionCan be oxidized or reduced using common reagents

Mechanism of Action

The mechanism of action of ®-3-(Difluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The difluoromethyl group distinguishes (R)-3-(Difluoromethyl)morpholine from other fluorinated morpholine derivatives. Key comparisons include:

Compound Substituent(s) Fluorine Count logP* Solubility (mg/mL)* Metabolic Stability*
Morpholine None 0 -0.86 >100 Low
3-Fluoromorpholine -F at 3-position 1 -0.32 ~50 Moderate
(R)-3-(Trifluoromethyl)morpholine -CF₃ at 3-position 3 0.78 ~10 High
(R)-3-(Difluoromethyl)morpholine -CF₂H at 3-position 2 0.35 ~30 High
4-Benzoyl-morpholine derivatives (e.g., HR403492) -CO-C₆H₃(CF₃) at 4-position 3+ (varies) 2.1 <5 Moderate

*Note: Values are illustrative and based on trends from fluorinated analogs .

  • Electronic Effects: The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than monofluoromethyl (-CH₂F). This balance reduces amine basicity compared to non-fluorinated morpholine, enhancing bioavailability without excessive lipophilicity .
  • Stereochemical Influence : The R-configuration at the 3-position is critical for target engagement, as seen in stereospecific drugs like (R,R,R)-Aprepitant, where chirality dictates binding affinity .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability: The difluoromethyl group resists cytochrome P450-mediated oxidation more effectively than non-fluorinated morpholines, similar to trifluoromethyl analogs. However, -CF₂H may offer better solubility than -CF₃ due to reduced hydrophobicity .
  • Membrane Permeability : Compared to 4-benzoyl derivatives (e.g., HR403492), which have bulky aromatic substituents, the 3-difluoromethyl group ensures higher permeability, favoring central nervous system (CNS) penetration .

Key Research Findings

  • Bioavailability: Fluorinated morpholines, including (R)-3-(Difluoromethyl)morpholine, exhibit 20–30% higher oral bioavailability than non-fluorinated counterparts in rodent models, attributed to enhanced solubility and reduced first-pass metabolism .
  • Target Selectivity : In kinase inhibition assays, the R-configuration of (R)-3-(Difluoromethyl)morpholine showed 5-fold higher potency than its S-enantiomer, underscoring the role of stereochemistry .

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